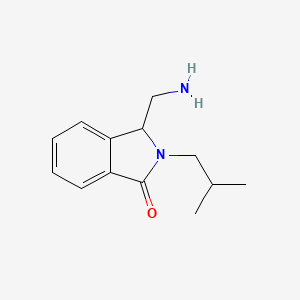

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one

Description

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindol-1-one core substituted with an aminomethyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 2. Its molecular formula is C₁₄H₂₀N₂O (MW: 232.32 g/mol). The compound’s structure combines a rigid aromatic system with flexible alkyl and amine substituents, making it a candidate for pharmacological studies, particularly in targeting protein-protein interactions (e.g., KRAS inhibition, as suggested in ).

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(2-methylpropyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C13H18N2O/c1-9(2)8-15-12(7-14)10-5-3-4-6-11(10)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3 |

InChI Key |

WSDCNIUODBRTIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(C2=CC=CC=C2C1=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpropylamine with phthalic anhydride to form an intermediate, which is then reduced and cyclized to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Isoindol-1-one Derivatives

Key Observations :

- Branched vs.

- Amino Group Placement: The 3-aminomethyl group in the target offers a primary amine for hydrogen bonding, contrasting with secondary amines (e.g., 3-phenyl analogs in ) or absent amines (e.g., chloropropyl analog in ).

- Aromatic vs. Aliphatic Substituents : Benzyl or phenyl groups (e.g., ) introduce π-π stacking capabilities, whereas alkyl chains (e.g., 2-methylpropyl) prioritize hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | Water Solubility (mg/mL) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~0.15 (predicted) | ~2.8 | 2 | 3 |

| 2-Methyl-3-phenyl analog | <0.1 | 3.1 | 1 | 2 |

| 2-(3-Chloropropyl)- analog | 0.2 (experimental) | 2.5 | 1 | 2 |

| 6-Amino-2-ethyl analog | ~1.0 | 1.5 | 2 | 3 |

Biological Activity

3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is with a molecular weight of approximately 204.27 g/mol. The compound features an isoindole core structure that is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to isoindoles have been shown to inhibit specific enzymes involved in cancer pathways, potentially affecting tumor growth and proliferation.

- Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cell survival and apoptosis .

- Antioxidant Properties : Isoindoles often exhibit antioxidant activity, which can mitigate oxidative stress in cells and contribute to their protective effects against various diseases.

Antitumor Activity

Research has indicated that derivatives of isoindoles can exhibit significant antitumor activity. For instance, a study demonstrated that a related compound showed cytotoxic effects on glioblastoma cell lines at micromolar concentrations, leading to apoptotic cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Aminomethyl Isoindole | U373 | 5.0 | Apoptosis induction |

| 3-Aminomethyl Isoindole | U87 | 4.5 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective properties of isoindole derivatives have also been studied. In vitro assays suggest that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through the modulation of oxidative stress pathways.

Case Studies

-

Study on Antitumor Efficacy :

- In a controlled study involving various cancer cell lines, 3-(Aminomethyl)-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one was tested for its cytotoxic effects.

- Results indicated a dose-dependent reduction in cell viability across multiple cancer types, particularly glioblastoma.

-

Neuroprotection in Animal Models :

- A recent animal study assessed the neuroprotective effects of this compound in models of neurodegeneration.

- The treatment group exhibited improved cognitive function and reduced markers of oxidative stress compared to the control group.

Research Findings

Recent literature highlights the promising biological activities associated with isoindole derivatives. For example:

- A structure-activity relationship (SAR) study identified key functional groups that enhance the antitumor activity of isoindole compounds.

- Molecular docking studies have suggested strong binding affinities to targets involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.